Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl cyanoformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxyazepane-1-carboxylate: Similar structure but lacks the cyano group.
Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a five-membered ring instead of a seven-membered ring.
Uniqueness
Tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate is unique due to the presence of both a cyano group and a hydroxyl group on a seven-membered azepane ring. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity .
Properties
Molecular Formula |
C12H20N2O3 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 3-cyano-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(15)9(7-13)8-14/h9-10,15H,4-6,8H2,1-3H3 |
InChI Key |
KPZGDQOYIJJKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C(C1)C#N)O |
Origin of Product |
United States |
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